molecular formula C14H15F3N4O5 B15285688 Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-

Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-

Cat. No.: B15285688
M. Wt: 376.29 g/mol
InChI Key: OKLUSVKQOCPUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine, commonly known as TFA-ap-dC, is a nucleoside analog. It is primarily used in biochemical and molecular biology research. This compound is a modified form of cytidine, where the 5-position of the cytidine ring is substituted with a trifluoroacetylamino group. This modification imparts unique properties to the compound, making it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine involves several steps The starting material is typically 2’-deoxycytidineThis is achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position .

Industrial Production Methods

Industrial production of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce new functional groups at the 5-position of the cytidine ring .

Scientific Research Applications

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine involves its incorporation into nucleic acids. The trifluoroacetylamino group at the 5-position of the cytidine ring can interact with specific enzymes and proteins involved in nucleic acid metabolism. This interaction can inhibit the activity of these enzymes, leading to the disruption of DNA and RNA synthesis. The compound’s unique structure allows it to selectively target certain molecular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine is unique due to the presence of the trifluoroacetylamino group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and allows for specific interactions with nucleic acid-processing enzymes, making it a valuable tool in various research applications .

Properties

IUPAC Name

N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLUSVKQOCPUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.